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Compound of Interest

Compound Name: Tiglic aldehyde
CAS No.: 6038-09-1
Cat. No.: B7770458
Get Quote
Abstract

Tiglic aldehyde (trans-2-methyl-2-butenal) is a critical intermediate in the synthesis of flavor
compounds and pharmaceuticals. Its geometric isomer, Angelic aldehyde (cis-2-methyl-2-
butenal), often co-exists as an impurity or byproduct. This application note provides a definitive
guide to the 13C NMR analysis of Tiglic aldehyde, focusing on the unambiguous assignment
of carbon resonances, differentiation from its cis-isomer, and experimental protocols for
ensuring high-resolution data.

Introduction & Structural Context

The accurate characterization of

-unsaturated aldehydes requires distinguishing between subtle electronic and steric
environments. Tiglic aldehyde possesses a rigid alkene backbone with specific
stereochemistry (E-isomer) that dictates its chemical shifts.

Molecule Analysis[1][2][3][4][5]

o |[UPAC Name: (E)-2-methylbut-2-enal[1]
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e Formula: C5H80O

o Key Structural Features:

[¢]

C1 (Carbonyl): Highly deshielded, diagnostic for aldehyde.[2]
o C2(
-Carbon): Quaternary, conjugated, attached to a methyl group.
o C3(
-Carbon): Methine (=CH-), part of the enal system, resonance-deshielded.
o C4(
-Methyl): Attached to C2.
o C5(
-Methyl): Terminal methyl attached to C3.
In the E-isomer (Tiglic), the aldehyde group (CHO) and the

-methyl group are trans to each other. This places the two methyl groups (C4 and C5) in a cis
relationship, inducing specific steric compression (gamma-gauche effect) observable in 13C
NMR.

Experimental Protocol
Sample Preparation

To prevent oxidation (conversion to Tiglic acid) or polymerization, samples should be prepared
immediately prior to analysis.

e Solvent: Chloroform-d (

) with 0.03% TMS (v/v) as an internal reference.

o Concentration: Dissolve 30-50 mg of Tiglic aldehyde in 0.6 mL of solvent. High
concentration aids in detecting quaternary carbons (C2) which have long relaxation times.
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e Tube: High-precision 5 mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

Instrument Parameters (Typical for 400 MHz System)

e Nucleus: 13C (100 MHz base frequency)

Pulse Sequence: Proton-decoupled single pulse (zgpg30 or similar).

Spectral Width: 240 ppm (to capture carbonyls >190 ppm).

Relaxation Delay (D1): 2.0 — 3.0 seconds. Note: C2 is quaternary and requires sufficient

delay for full integration accuracy, though quantitative 13C is rarely standard.

Scans (NS): 256—-1024 (depending on concentration).

Temperature: 298 K (25°C).

Results: Peak Assignment & Analysis

The following table summarizes the chemical shift assignments for Tiglic aldehyde in

Table 1: 13C NMR Chemical Shift Assignments
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Chemical Shift (
Carbon Label Type Assignment Logic
» PpmM)

Characteristic
aldehyde carbonyl;
deshielded by

electronegative

C1 195.2 C=0

oxygen and

conjugation.

-carbon of enal.
Deshielded due to
C3 152.1 =CH- resonance

contribution (

).

-carbon (Quaternary).

c2 139.6 =C< Conjugated but less
deshielded than C3.

Cc5 14.8 -Methyl. Trans to
CHO.
-Methyl. Upfield shift
due to steric

C4 9.5

compression with C5
(cis-methyl

relationship).

Note: Values are representative and may vary by £0.5 ppm depending on concentration and
temperature.

Detailed Assignment Logic
The Carbonyl (C1)
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The signal at 195.2 ppm is unambiguous. Saturated aldehydes typically appear >200 ppm.[3]
The slight upfield shift to ~195 ppm is diagnostic of conjugation with the alkene, which
increases electron density at the carbonyl carbon via resonance.

The Alkene Region (C2 vs. C3)

Distinguishing the quaternary C2 from the methine C3 is critical.
» Electronic Effect: In

-unsaturated carbonyls, the

-carbon (C3) bears a partial positive charge due to resonance forms. Thus, C3 (152.1 ppm)
is significantly downfield of C2 (139.6 ppm).

e DEPT-135 Confirmation: In a DEPT-135 experiment:

o C3 (CH) appears as a positive (up) phase.

o C2 (Cq) is invisible, confirming the assignment.

The Methyl Region (Stereochemistry)

The assignment of C4 vs. C5 relies on the geometry of the E-isomer.
o Cis-Methyl Interaction: In Tiglic aldehyde (E), the

-methyl (C4) and

-methyl (C5) are cis to each other.

» Gamma-Gauche Effect: Steric crowding between these cis-methyls shields the carbons,
pushing them upfield.

e Comparison: The

-methyl (C4) is generally more shielded (~9.5 ppm) compared to the terminal

-methyl (~14.8 ppm) due to its position between the double bond and the carbonyl system,
alongside the steric compression from C5.
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Workflow Diagrams
Analytical Workflow

This diagram outlines the logical flow for confirming the identity and purity of Tiglic aldehyde
using NMR.
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Figure 1: Step-by-step NMR validation workflow for Tiglic aldehyde.
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Spectral Logic Tree

This diagram visualizes the decision process for assigning specific peaks based on chemical
environment and DEPT data.
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C5: Beta-Me
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Invisible
Positive (Up)
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> 190 ppm?

Observed 1 13C Signal

C1: Carbonyl (CHO)
~195.2 ppm

C3: Methine (=CH)
~152.1 ppm

Click to download full resolution via product page

Figure 2: Logic tree for assigning carbon resonances in Tiglic aldehyde.

Troubleshooting & Validation
Common Impurities

« Tiglic Acid: Oxidation leads to a shift of the carbonyl C1 from ~195 ppm to ~172 ppm.
» Angelic Aldehyde (Z-isomer): The methyl peaks will shift. In the Z-isomer, the

-methyl is cis to the carbonyl, which alters its magnetic environment significantly compared
to the trans relationship in Tiglic aldehyde.

Solvent Effects
While

is standard, using Benzene-d6 (

) can resolve overlapping methyl signals if present. The aromatic solvent induces shifts (ASIS -
Aromatic Solvent Induced Shifts) that can separate signals based on their geometry relative to
the solvent shell.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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